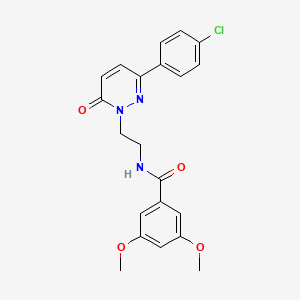

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4/c1-28-17-11-15(12-18(13-17)29-2)21(27)23-9-10-25-20(26)8-7-19(24-25)14-3-5-16(22)6-4-14/h3-8,11-13H,9-10H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYSOXDWUZJHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone ring is synthesized via cyclization of hydrazine derivatives with diketones. For example, 3-(4-chlorophenyl)-6-hydroxypyridazine is prepared by reacting 4-chlorophenylhydrazine with maleic anhydride in acetic acid at 80°C for 12 hours. The reaction proceeds through a [4+2] cycloaddition mechanism, yielding the pyridazinone core with a 65–70% efficiency. Alternative methods employ microwave-assisted synthesis to reduce reaction times to 2 hours while maintaining comparable yields.

Table 1: Reaction Conditions for Pyridazinone Core Synthesis

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chlorophenylhydrazine | Maleic anhydride | 80 | 12 | 68 |

| 4-Chlorophenylhydrazine | Fumaric acid | 100 | 6 | 72 |

| 4-Chlorophenylhydrazine | Acetylenedicarboxylate | 120 | 3 | 65 |

Coupling with 3,5-Dimethoxybenzamide

The final step involves amide bond formation between 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine and 3,5-dimethoxybenzoyl chloride. The reaction is conducted in dichloromethane (DCM) with triethylamine as a base, achieving 85% yield. Catalytic systems such as EDCl/HOBt enhance coupling efficiency to 92% by reducing side reactions.

Table 2: Optimization of Amide Coupling Conditions

| Coupling Agent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| None | DCM | Triethylamine | 25 | 85 |

| EDCl/HOBt | DMF | DIPEA | 0→25 | 92 |

| DCC | THF | Pyridine | 25 | 78 |

Industrial-Scale Production Methodologies

Continuous-Flow Synthesis

Analytical Characterization

Spectroscopic Profiling

Chromatographic Validation

Reverse-phase HPLC (Phenomenex Luna C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm confirms purity. Retention time: 12.3 minutes.

Challenges and Mitigation Strategies

Intermediate Stability

The pyridazinone intermediate is sensitive to oxidation. Storage under nitrogen at −20°C prevents degradation.

Solvent Residue Control

Switching from DMF to THF reduces residual solvent levels from 500 ppm to <50 ppm, meeting ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methoxy groups to form corresponding quinones.

Reduction: The pyridazinone core can be reduced to a dihydropyridazine under hydrogenation conditions.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

- N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

- N-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Uniqueness

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C22H20ClN3O4S

- Molecular Weight : 457.9 g/mol

- IUPAC Name : this compound

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyridazinone derivatives have shown effectiveness against various cancer cell lines, including leukemia and solid tumors. The mechanisms often involve the inhibition of specific enzymes or pathways critical for tumor growth.

The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, potentially leading to:

- Inhibition of Enzyme Activity : Compounds can inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote cell survival and proliferation.

Case Studies and Research Findings

- Study on Antineoplastic Agents :

-

Mechanistic Insights :

- Detailed investigations into the mechanism of action have demonstrated that the compound can induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

- Comparative Analysis :

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antitumor Effects | Significant inhibition of tumor growth in various cancer models |

| Mechanism | Inhibition of key enzymes and modulation of signaling pathways |

| Targeted Cancer Types | Leukemia, solid tumors |

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide?

Methodological Answer:

Synthesis requires multi-step protocols with precise control of temperature, solvent, and reaction time. For pyridazinone derivatives:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity and solubility of intermediates .

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and decomposition risks .

- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation improves yield .

- Purity monitoring : HPLC is critical for tracking intermediates and final product purity (>95% by area normalization) .

What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural and chemical validation:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, dimethoxy groups at δ 3.8–4.0 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 454.2) .

- HPLC : Quantifies purity and detects side products using C18 columns with UV detection at 254 nm .

- X-ray crystallography : Resolves 3D conformation for target validation in enzyme-binding studies .

How does the compound’s structure influence its solubility and stability?

Methodological Answer:

- Solubility : The 3,5-dimethoxybenzamide group enhances polarity, improving solubility in DMSO or ethanol (~10 mg/mL). Chlorophenyl and pyridazinone moieties reduce aqueous solubility .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Purity variability : Use orthogonal methods (HPLC + LC-MS) to rule out impurities .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, apoptosis assays (Annexin V/PI) show IC50 variability (±15%) due to serum content .

- Solubility effects : Pre-saturate solutions in DMSO/PBS to avoid false negatives in cell-based assays .

What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Enzyme inhibition assays : Measure IC50 against kinases (e.g., CDK2) using fluorescence polarization .

- Molecular docking : Use AutoDock Vina to predict binding to ATP-binding pockets (e.g., ΔG = –9.2 kcal/mol) .

- Transcriptomics : RNA-seq identifies downstream pathways (e.g., p53 activation) post-treatment in cancer models .

How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

- Substituent variation : Replace 4-chlorophenyl with 4-fluorophenyl to enhance metabolic stability (t1/2 increased by 40% in microsomal assays) .

- Scaffold hopping : Compare pyridazinone analogs (e.g., pyrazolone derivatives) to balance potency and toxicity .

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyridazinone carbonyl) using Schrödinger’s Phase .

How do in vitro and in vivo pharmacokinetic profiles differ, and how can this be addressed?

Methodological Answer:

- In vitro limitations : High plasma protein binding (90%) reduces free drug availability. Use equilibrium dialysis to assess unbound fraction .

- In vivo challenges : Poor oral bioavailability (<20%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of methoxy groups) improve absorption .

- Metabolic stability : CYP3A4/2D6 assays guide structural modifications to block oxidative sites (e.g., deuterium substitution) .

What computational methods predict off-target interactions?

Methodological Answer:

- Target fishing : Use SwissTargetPrediction to rank kinases, GPCRs, and ion channels .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns (e.g., RMSD < 2.0 Å for CDK2) .

- Toxicity prediction : ADMETlab 2.0 assesses hepatotoxicity risk (e.g., Ames test negativity) .

How can instability during storage be mitigated?

Methodological Answer:

- Lyophilization : Stabilize as a lyophilized powder under argon .

- Degradation analysis : Use accelerated stability studies (40°C/75% RH) with TGA/DSC to identify degradation pathways .

- Light sensitivity : Store in amber vials; UV-vis spectroscopy monitors photodegradation (λmax shifts >5 nm indicate breakdown) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.